molecular formula C16H28ClNO2 B2677763 1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 464877-49-4

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No. B2677763
M. Wt: 301.86
InChI Key: USOIZYRWPYHWPM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Beta-Adrenergic Blocking Activity The compound has been synthesized and evaluated for its β-adrenergic blocking activity using mouse ECG and isolated rat uterus models. Its effects were compared with those of atenolol and propranolol, showing non-selective β-adrenergic blocking activity. The tert-butyl derivative of this compound was found to be more active than the isopropyl derivative, indicating a potential for therapeutic applications in conditions where beta-adrenergic receptor blocking is beneficial (Jindal et al., 2003).

Metabolite Analysis Research has also been conducted on the metabolites of penbutolol, a closely related compound, highlighting the importance of understanding the pharmacokinetics and metabolism of beta-blockers. This includes the isolation, identification, and in vitro synthesis of conjugates like penbutolol 2-glucuronide and 4'-OH-penbutolol 2-glucuronide, which are crucial for assessing the drug's metabolism and efficacy (Lehr et al., 1987).

Cardioselectivity and Structural Activity Relationships Other studies have focused on the synthesis of compounds with modifications to the aryl and amidic groups, aiming to improve potency and cardioselectivity compared to propranolol. These efforts contribute to the development of more effective and selective beta-blockers for clinical use (Large & Smith, 1982).

Antioxidant Properties The antioxidant properties of related compounds, such as propofol and its nitrosoderivatives compared with substituted phenols, have been evaluated for their scavenging ability and inhibitory action on lipid peroxidation. This research provides insights into the potential non-cardiac applications of these compounds, emphasizing their versatility and the importance of structural features in determining their biological activities (Rigobello et al., 2004).

Molecular Docking and Vibrational Spectroscopy Studies Molecular docking and vibrational spectroscopy studies have been conducted on similar compounds to understand their reactivity and potential as inhibitors for adrenaline uptake, contributing to the development of treatments for disorders associated with adrenaline dysregulation (Sevvanthi et al., 2018).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.ClH/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5;/h6-9,12,14,17-18H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIZYRWPYHWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

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